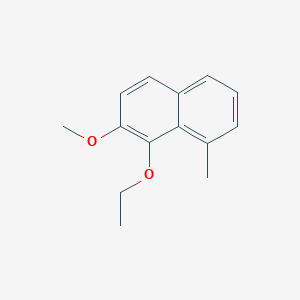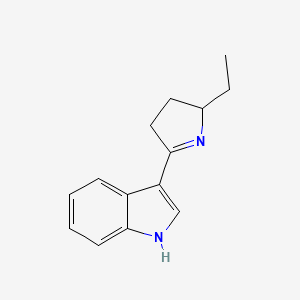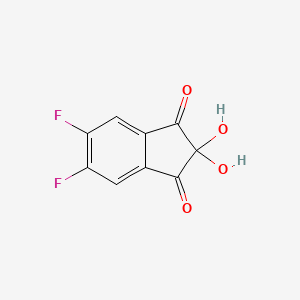
N-(7-Methyl-4-oxochroman-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Methyl-4-oxochroman-3-yl)acetamide is an organic compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a chroman ring structure with a methyl group at the 7th position and an acetamide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methyl-4-oxochroman-3-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the 3rd position with acetic anhydride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(7-Methyl-4-oxochroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
N-(7-Methyl-4-oxochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to modulate oxidative stress.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(7-Methyl-4-oxochroman-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging free radicals and inhibiting the activity of pro-oxidant enzymes. Additionally, it may interact with specific receptors in the nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-3-methoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(2-Hydroxyphenyl)acetamide: Commonly used as an analgesic and antipyretic agent.
Uniqueness
N-(7-Methyl-4-oxochroman-3-yl)acetamide is unique due to its chroman ring structure, which imparts distinct biological activities compared to other acetamide derivatives. Its ability to modulate oxidative stress and potential neuroprotective effects make it a compound of interest in medicinal chemistry.
Properties
CAS No. |
54444-51-8 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(7-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-9-11(5-7)16-6-10(12(9)15)13-8(2)14/h3-5,10H,6H2,1-2H3,(H,13,14) |
InChI Key |
KRAILZMYIRVZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(CO2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)
![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)
